molecular formula C9H9BrN2O2 B2496153 5-bromo-N'-[(1E)-ethylidene]-2-hydroxybenzohydrazide CAS No. 406696-82-0

5-bromo-N'-[(1E)-ethylidene]-2-hydroxybenzohydrazide

Cat. No. B2496153
CAS RN: 406696-82-0
M. Wt: 257.087
InChI Key: FXGNKNCWYDSVDX-BIIKFXOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N'-[(1E)-ethylidene]-2-hydroxybenzohydrazide, also known as BHBr, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BHBr belongs to the class of hydrazide derivatives and has been found to exhibit antitumor, anti-inflammatory, and antiviral properties. In

Scientific Research Applications

Non-Linear Optical (NLO) Materials

5-bromo-N’-[(1E)-ethylidene]-2-hydroxybenzohydrazide and its derivatives have been studied for their non-linear optical (NLO) properties . NLO materials are crucial in the field of photonics, including applications in optical switching, optical computing, and data storage .

Organic Synthesis

This compound is used in the synthesis of novel organic compounds. Its unique properties make it a versatile material in scientific research, particularly in the field of organic synthesis.

Drug Discovery

5-bromo-N’-[(1E)-ethylidene]-2-hydroxybenzohydrazide could be used in drug discovery. Its unique structure could potentially interact with various biological targets, making it a candidate for the development of new drugs.

Antiproliferative/Cytotoxic Activity

Derivatives of 5-bromo-N’-[(1E)-ethylidene]-2-hydroxybenzohydrazide have been screened for antiproliferative/cytotoxic activity against human cancer cell lines . Some analogues showed activity better or comparable to that of cisplatin .

Optimization of Arylation Protocols

The compound has been used in studies to optimize protocols for the selective C-NH arylation of 5-bromo-2-amino benzimidazole . This process is crucial in the synthesis of various organic compounds .

Study of Biological Activities

Indole phytoalexins, which are structurally similar to 5-bromo-N’-[(1E)-ethylidene]-2-hydroxybenzohydrazide, have been shown to possess a broad spectrum of biological activities . These include antifungal, antibacterial, antiprotozoal activity, and anticancer effects .

properties

IUPAC Name

5-bromo-N-[(E)-ethylideneamino]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c1-2-11-12-9(14)7-5-6(10)3-4-8(7)13/h2-5,13H,1H3,(H,12,14)/b11-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGNKNCWYDSVDX-BIIKFXOESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=NNC(=O)C1=C(C=CC(=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=N/NC(=O)C1=C(C=CC(=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N'-[(1E)-ethylidene]-2-hydroxybenzohydrazide

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